molecular formula C17H24N2O4 B14931444 3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B14931444
M. Wt: 320.4 g/mol
InChI Key: OVTSMGWRJLRZKQ-UHFFFAOYSA-N
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Description

3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclic octane structure with a carboxylic acid group and a tert-butyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[222]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic structure combined with the oxazole ring and tert-butyl group. This combination of features imparts specific chemical and physical properties that make it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

3-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)11-8-12(19-23-11)18-15(20)13-9-4-6-10(7-5-9)14(13)16(21)22/h8-10,13-14H,4-7H2,1-3H3,(H,21,22)(H,18,19,20)

InChI Key

OVTSMGWRJLRZKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2C3CCC(C2C(=O)O)CC3

Origin of Product

United States

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